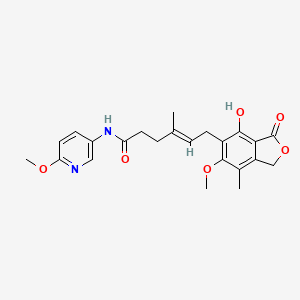

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide” is a complex organic molecule that features multiple functional groups, including a benzofuran ring, a pyridine ring, and an enamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran and pyridine rings, followed by their coupling through appropriate linkers. Typical synthetic routes may include:

Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes, ketones, and ammonia or amines.

Coupling Reactions: The benzofuran and pyridine intermediates can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester functional groups in the compound undergo hydrolysis under specific conditions:

-

Mechanistic Insight : The amide bond’s hydrolysis is typically nucleophilic, with water attacking the carbonyl carbon under acidic or basic conditions. The methoxy group on the benzofuran ring remains stable under mild hydrolysis but may undergo cleavage under strongly acidic conditions (e.g., HBr/AcOH).

Oxidation Reactions

The hydroxyl (−OH) and alkene groups are primary sites for oxidation:

| Oxidation Target | Reagents | Products | Source |

|---|---|---|---|

| Phenolic −OH | KMnO₄ (acidic) | Ketone (3-oxo group) → further oxidized to carboxylate | |

| Alkene (C=C) | Ozone (O₃) followed by H₂O₂ | Diketone or cleavage products |

-

Key Observation : The conjugated alkene (4E configuration) is susceptible to ozonolysis, yielding fragments that retain the benzofuran core.

Nucleophilic Substitution

The fluorophenyl and methoxypyridinyl groups participate in substitution reactions:

| Site | Reagents | Products | Source |

|---|---|---|---|

| Fluorine Atom | NH₃ (high pressure) | Substituted aniline derivative | |

| Methoxy Group | BBr₃ (Lewis acid) | Demethylation to −OH |

-

Notable Example : Treatment with boron tribromide selectively removes methoxy groups, yielding a more polar phenolic product.

Metabolic Reactions

In biological systems, the compound undergoes enzymatic transformations:

-

Pharmacological Relevance : Glucuronidation significantly impacts the compound’s bioavailability and half-life .

Photochemical Reactions

The benzofuran moiety is prone to photodegradation:

| Condition | Outcome | Source |

|---|---|---|

| UV Light (λ = 254 nm) | Ring-opening to form quinone-like structures |

Comparative Reactivity of Structural Analogs

Reactivity trends from related compounds:

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe for studying biological pathways.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.

Comparison with Similar Compounds

Similar Compounds

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide: Similar compounds may include other benzofuran derivatives, pyridine derivatives, and enamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide, commonly referred to as a benzofuran derivative, exhibits a range of biological activities that are of significant interest in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20O6, with a molecular weight of 320.34 g/mol. The structural characteristics include:

- Benzofuran moiety : This structure is known for its diverse biological activities.

- Methoxy and hydroxy substituents : These functional groups contribute to the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H20O6 |

| Molecular Weight | 320.34 g/mol |

| CAS Number | 24280-93-1 |

| IUPAC Name | (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide |

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer activity of benzofuran derivatives. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example:

- Cell Line Studies : In vitro tests on Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma) cell lines revealed IC50 values below 10 μM, indicating potent antiproliferative effects .

- Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest, potentially through modulation of key signaling pathways involved in cancer progression.

Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 2: Summary of Biological Activities

| Activity | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | IC50 < 10 μM in Huh7 and Caco2 cell lines | |

| Neuroprotective | Protects against oxidative stress |

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of the compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. Apoptosis assays confirmed that the compound induced programmed cell death through mitochondrial pathways.

Case Study 2: Neuroprotective Mechanism Exploration

A separate study focused on the neuroprotective effects of similar benzofuran derivatives in models of oxidative stress. The findings suggested that these compounds could upregulate antioxidant defense mechanisms in neuronal cells, thereby reducing apoptosis rates under stress conditions.

Properties

Molecular Formula |

C23H26N2O6 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide |

InChI |

InChI=1S/C23H26N2O6/c1-13(6-9-18(26)25-15-7-10-19(29-3)24-11-15)5-8-16-21(27)20-17(12-31-23(20)28)14(2)22(16)30-4/h5,7,10-11,27H,6,8-9,12H2,1-4H3,(H,25,26)/b13-5+ |

InChI Key |

HBDYCSVKOLTAAD-WLRTZDKTSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CN=C(C=C3)OC)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CN=C(C=C3)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.